Bis(2-methylphenyl)methanone

Physicochemical characterization Isomer comparison Crystallinity

Bis(2-methylphenyl)methanone (2,2′-dimethylbenzophenone, di-o-tolyl ketone, NSC is a symmetrically ortho-methyl-substituted diaryl ketone with molecular formula C₁₅H₁₄O and molecular weight 210.27 g·mol⁻¹. It is a white to pale yellow crystalline solid at room temperature (melting point ≈ 72 °C, boiling point 307–308 °C at 760 mmHg) with a computed LogP of 3.53, indicating substantial lipophilicity.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 1018-97-9
Cat. No. B092503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-methylphenyl)methanone
CAS1018-97-9
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=CC=CC=C2C
InChIInChI=1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3
InChIKeyQPRFAFKPBOLMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-methylphenyl)methanone (CAS 1018-97-9): Core Physicochemical Identity and Industrial Positioning


Bis(2-methylphenyl)methanone (2,2′-dimethylbenzophenone, di-o-tolyl ketone, NSC 616) is a symmetrically ortho-methyl-substituted diaryl ketone with molecular formula C₁₅H₁₄O and molecular weight 210.27 g·mol⁻¹ . It is a white to pale yellow crystalline solid at room temperature (melting point ≈ 72 °C, boiling point 307–308 °C at 760 mmHg) with a computed LogP of 3.53, indicating substantial lipophilicity . The compound belongs to the dimethylbenzophenone regioisomer family and is distinguished from its para (4,4′-) and meta (3,3′-) counterparts by the steric and electronic influence of the two ortho-methyl groups flanking the central carbonyl . Industrially, it is documented as a photoresist component for semiconductor manufacturing and as the most frequently used raw material for anthraquinone synthesis via catalytic vapor-phase oxidation .

Why Bis(2-methylphenyl)methanone Cannot Be Interchanged with Other Dimethylbenzophenone Isomers


Dimethylbenzophenone regioisomers share the identical molecular formula (C₁₅H₁₄O) and molecular weight (210.27 g·mol⁻¹) yet diverge markedly in key properties that govern both process behavior and end-use performance. The ortho,ortho′-substitution pattern of Bis(2-methylphenyl)methanone produces a melting point (72 °C) that sits between benzophenone (≈48–50 °C) and the 4,4′-isomer (≈90–95 °C), directly affecting handling, purification, and formulation workflows . The steric congestion imposed by the two ortho-methyl groups alters carbonyl reactivity, triplet-state photophysics, and hydrogen-abstraction efficiency—parameters critical to photoinitiator and photoresist applications—meaning that substitution with the para- or meta-isomer will yield different curing rates, crosslink densities, and film properties even at identical loading levels . Furthermore, the compound serves as a specific precursor in patented anthraquinone manufacturing routes where the ortho-methyl positioning is structurally required for subsequent oxidative ring closure; other isomers cannot fulfill this synthetic role .

Quantitative Differentiation Evidence for Bis(2-methylphenyl)methanone: Head-to-Head Comparator Data


Melting Point Suppression vs. 4,4′-Dimethylbenzophenone: A 18–23 °C Depression with Process Engineering Implications

Bis(2-methylphenyl)methanone melts at 72 °C, which is 18–23 °C lower than its para,para′-substituted regioisomer 4,4′-dimethylbenzophenone (90–95 °C) and 48–49 °C lower than 2,4-dimethylbenzophenone (120–121 °C), yet 22–24 °C higher than unsubstituted benzophenone (48–50 °C) . This intermediate melting point arises from disruption of crystal packing by the out-of-plane ortho-methyl groups and has direct consequences for solvent-free processing, melt-formulation, and recrystallization-based purification strategies .

Physicochemical characterization Isomer comparison Crystallinity

Aqueous Solubility: Approximately 4-Fold Lower Than Benzophenone, Consistent with Ortho-Substitution Lipophilicity

The calculated aqueous solubility of Bis(2-methylphenyl)methanone is approximately 0.032 g/L (32 mg/L) at 25 °C, roughly 4.3-fold lower than the experimentally reported water solubility of unsubstituted benzophenone (137 mg/L at 25 °C) . This reduced aqueous solubility aligns with the higher computed LogP of 3.53 for the 2,2′-isomer versus approximately 3.2 for benzophenone, reflecting the incremental hydrophobicity contributed by the two ortho-methyl substituents .

Solubility Lipophilicity Formulation

Steric Shielding of the Carbonyl: Ortho-Methyl Groups Modulate Nucleophilic Addition and Photoreduction Kinetics

The two ortho-methyl groups in Bis(2-methylphenyl)methanone impose steric hindrance around the central carbonyl, reducing its accessibility relative to benzophenone and the 4,4′-isomer. Low-temperature ¹H NMR studies of the protonated species (in HSO₃F/SbF₅) revealed two distinct methyl signals at −60 °C, demonstrating restricted rotation of the ortho-tolyl rings—a dynamic stereochemical feature absent in the para-substituted isomer . This steric encumbrance is expected to slow hydrogen-abstraction rates in Type II photoinitiator systems relative to benzophenone, translating to a tunable reactivity window for photopolymerization formulations where overly fast initiation is detrimental to film quality .

Steric effects Carbonyl reactivity Photochemistry

Anthraquinone Synthesis: Ortho-Methyl Positioning Is Structurally Required for Oxidative Ring Closure

Japanese patent JPS5747894B2 identifies 2,2′-dimethylbenzophenone explicitly as 'the most frequently used raw material' for the catalytic vapor-phase oxidation to anthraquinone, emphasizing that both ortho-methyl groups are structurally necessary for the subsequent intramolecular cyclization step . The isomeric 4,4′-dimethylbenzophenone cannot undergo this same oxidative ring closure because the para-methyl groups are geometrically incapable of forming the requisite anthracene framework . A related patent (MX9200612A) describes the condensation of 2-substituted benzoic acid with xylene to yield 2-substituted dimethylbenzophenones as the critical intermediate for 1-aminoanthraquinone production, further cementing the ortho-substitution pattern as a structural prerequisite rather than a preference .

Synthetic intermediate Anthraquinone Patent evidence

Semiconductor Photoresist Application: Documented Use as DMBP in Lithographic Processes

Biosynth lists 2,2′-dimethylbenzophenone (DMBP) explicitly as a photoresist component for semiconductor manufacturing, noting its solubility in organic solvents and its ability to undergo metathesis reactions with olefins under acid catalysis . While benzophenone and its 4,4′-disubstituted amino derivatives (e.g., Michler's ketone) are widely cited as general photoinitiators, the specific designation of the 2,2′-dimethyl derivative for semiconductor-grade photoresist applications indicates formulation-level qualification for this high-value, low-contaminant-tolerance industry . No equivalent semiconductor photoresist designation was located in the open literature for the 4,4′-, 3,3′-, or 2,4-dimethyl isomers.

Semiconductor Photoresist Electronics

Antimicrobial Activity: Ortho-Methylbenzophenone Class Shows Gram-Positive Inhibition, but Isomer-Specific MIC Data Remain Sparse

A 2007 in vitro antimicrobial study of mono- and di-methyl substituted benzophenones and benzhydrols screened twelve compounds against thirteen bacterial strains and two yeasts . The study reported that 'ortho-methylbenzophenone, dapsone, meta-dimethylbenzophenone, and para-dimethylbenzhydrol' showed the greatest inhibition among the compounds tested . However, the publication abstract does not report individual MIC values for each compound, and the specific compound 'ortho-methylbenzophenone' likely refers to the mono-ortho-methyl derivative (2-methylbenzophenone, CAS 131-58-8) rather than the di-ortho-methyl target compound. No peer-reviewed study reporting quantitative MIC data (μg/mL) specifically for Bis(2-methylphenyl)methanone against named bacterial strains was located in searches of the open scientific literature .

Antimicrobial Biological activity Structure-activity relationship

High-Confidence Application Scenarios for Bis(2-methylphenyl)methanone Based on Quantitative Differentiation Evidence


Anthraquinone and 1-Aminoanthraquinone Intermediate Manufacturing

Procurement of Bis(2-methylphenyl)methanone for anthraquinone synthesis is structurally mandated: the ortho,ortho′-dimethyl substitution pattern is geometrically required for oxidative ring closure to the anthracene-9,10-dione framework . Patents explicitly name this isomer as the most frequently used raw material, prepared by thermal decomposition of o-toluic acid salts and oxidized over vanadium/molybdenum/tungsten oxide catalysts . The 4,4′-isomer cannot yield anthraquinone under these conditions—it instead undergoes oxidative cleavage to p-toluic acid and p-cresol . For dye, pigment, and pharmaceutical intermediate supply chains, specifying the correct regioisomer is essential to process viability.

Semiconductor Photoresist Formulation

Bis(2-methylphenyl)methanone (DMBP) is commercially designated as a photoresist component for semiconductor lithography . Its solubility in organic solvents, capacity for olefin metathesis reactions, and documented use in this high-purity application differentiate it from generic benzophenone photoinitiators . The ortho-methyl substitution pattern contributes to a melting point (72 °C) that supports solid-state handling and storage stability while remaining processable in solution-based spin-coating workflows . Procurement should prioritize suppliers offering semiconductor-grade purity specifications with trace-metal certification.

Migration-Stable Type II Photoinitiator for UV-Curable Coatings

The lower aqueous solubility of Bis(2-methylphenyl)methanone (~0.032 g/L calculated) relative to benzophenone (0.137 g/L experimental) predicts reduced leaching from cured polymer matrices . This property, combined with the sterically modulated hydrogen-abstraction kinetics arising from ortho-methyl shielding of the carbonyl, makes the compound a candidate for UV-curable coatings and inks where photoinitiator migration into food simulants or the environment must be minimized . Direct photopolymerization rate comparisons against benzophenone and 4,4′-dimethylbenzophenone should be requested from suppliers for formulation-specific optimization.

Organic Synthesis Building Block Requiring Sterically Differentiated Ketone Reactivity

The orthogonal steric environment of the carbonyl group—flanked by two ortho-tolyl rings with demonstrable restricted rotation at low temperature—provides a reactivity profile distinct from both unhindered benzophenone and the para-substituted isomer . This steric differentiation can be exploited in stereoselective reductions, Grignard additions, and oxime formation where reagent approach trajectory influences product distribution. Researchers requiring a diaryl ketone building block with predictable steric bias should select this isomer over the 4,4′- or 3,3′-counterparts.

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